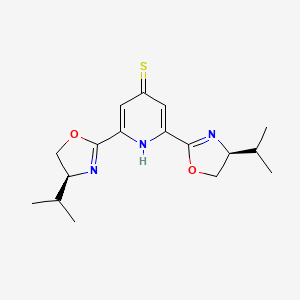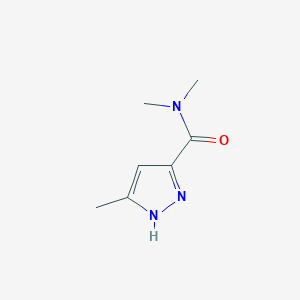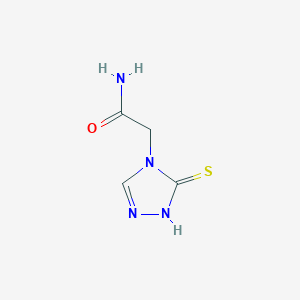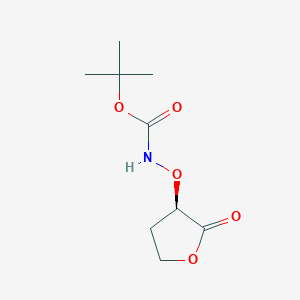![molecular formula C13H10N4O5 B12877616 N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that belongs to the class of benzoxazines and furan derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzoxazine and nitrofuran moieties in its structure suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring. This intermediate is then reacted with 5-nitrofuran-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as copper(I) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrofuran moiety may contribute to its antimicrobial activity by interfering with bacterial DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Benzo[b][1,4]oxazin-3-yl derivatives: These compounds share the benzoxazine core and exhibit similar biological activities.
Nitrofuran derivatives: Compounds like nitrofurantoin, which are known for their antimicrobial properties.
Uniqueness
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is unique due to the combination of benzoxazine and nitrofuran moieties in a single molecule. This dual functionality may enhance its biological activity and broaden its range of applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H10N4O5 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
N-(2H-1,4-benzoxazin-3-yl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O5/c14-16(13(18)10-5-6-12(22-10)17(19)20)11-7-21-9-4-2-1-3-8(9)15-11/h1-6H,7,14H2 |
InChI-Schlüssel |
AVADTLCIDNBMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2O1)N(C(=O)C3=CC=C(O3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)







![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
